molecular formula C10H5F3N2O2S B1460320 5-(2-Triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid CAS No. 1993310-10-3

5-(2-Triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid

Cat. No.: B1460320
CAS No.: 1993310-10-3
M. Wt: 274.22 g/mol
InChI Key: CLIOUISFJBYHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Thiadiazole Heterocycles in Medicinal Chemistry

The 1,3,4-thiadiazole nucleus constitutes one of the most important five-membered heterocyclic systems in modern pharmaceutical chemistry, distinguished by its unique arrangement of two nitrogen atoms and one sulfur atom within an aromatic framework. This heterocyclic scaffold exhibits exceptional chemical properties that have established it as a privileged structure in drug design and development. The inherent aromaticity of the 1,3,4-thiadiazole ring system, combined with the electron-withdrawing nature of the nitrogen atoms, creates an electron-deficient heterocycle that demonstrates remarkable stability under acidic conditions while remaining susceptible to nucleophilic attack at the carbon positions.

The structural significance of thiadiazole derivatives stems from their ability to function as bioisosteric replacements for several important pharmacophores, including pyrimidine, pyridine, oxadiazole, and benzene rings. This bioisosteric relationship enables medicinal chemists to modulate the physicochemical properties of lead compounds while maintaining or enhancing biological activity. The sulfur atom within the thiadiazole ring contributes significantly to the lipophilicity of the molecule, facilitating membrane permeation and cellular uptake. Additionally, the mesoionic nature of thiadiazole derivatives enhances their ability to cross biological membranes and interact with biomolecular targets.

Research has demonstrated that the 1,3,4-thiadiazole moiety serves as a "hydrogen-binding domain" and "two-electron donor system," which contributes to its biological activity profile. The planar, conjugated nature of the ring system allows for effective stacking interactions with aromatic amino acid residues in protein binding sites, while the electron-deficient character facilitates complementary electrostatic interactions with nucleophilic regions of biological targets. The carbon atoms at positions 2 and 5 of the thiadiazole ring are particularly reactive toward nucleophilic substitution, providing convenient sites for chemical modification and structure-activity relationship studies.

Contemporary pharmaceutical research has revealed numerous examples of clinically successful drugs incorporating the 1,3,4-thiadiazole framework. Acetazolamide and methazolamide function as potent carbonic anhydrase inhibitors for glaucoma treatment, while megazole serves as an antitrypanosomal agent. Sulfamethizole demonstrates antimicrobial activity, and cefazolin represents a cephalosporin antibiotic containing the thiadiazole motif. These diverse therapeutic applications underscore the versatility of the thiadiazole scaffold in addressing various pathological conditions through different molecular mechanisms.

Role of Trifluoromethyl Substituents in Bioactive Compound Design

The incorporation of trifluoromethyl groups into pharmaceutical compounds has emerged as a cornerstone strategy in contemporary medicinal chemistry, with significant implications for molecular recognition, pharmacokinetic properties, and biological activity. The trifluoromethyl functionality represents one of the most frequently utilized substituents in drug development, primarily due to its unique electronic and steric characteristics that profoundly influence molecular behavior in biological systems.

The trifluoromethyl group exhibits exceptional electronegativity and electron-withdrawing capacity, which significantly alters the electronic distribution within the parent molecule. This electronic perturbation often results in enhanced binding selectivity at enzyme active sites, where the electron-deficient nature of the trifluoromethyl group can engage in favorable electrostatic interactions with complementary regions of the protein target. Furthermore, the high electronegativity of fluorine atoms creates a strong dipole moment that can participate in dipole-dipole interactions and hydrogen bonding with biological macromolecules.

Statistical analysis of large compound databases has revealed important insights into the effects of methyl-to-trifluoromethyl substitution on biological activity. A comprehensive study examining 28,003 pairs of compounds differing only in methyl versus trifluoromethyl substitution demonstrated that while the average effect on bioactivity is modest, approximately 9.19% of such substitutions result in at least an order of magnitude improvement in biological activity. This finding highlights the context-dependent nature of trifluoromethyl enhancement and emphasizes the importance of strategic positioning within the molecular framework.

The metabolic stability conferred by trifluoromethyl substitution represents another crucial advantage in pharmaceutical design. The exceptionally high carbon-fluorine bond strength (approximately 116 kcal/mol) renders trifluoromethylated compounds resistant to metabolic degradation by cytochrome P450 enzymes and other oxidative processes. This enhanced oxidative stability translates to improved pharmacokinetic profiles, including extended half-lives and reduced clearance rates, ultimately contributing to enhanced therapeutic efficacy and reduced dosing frequency.

Lipophilicity considerations play a central role in the pharmaceutical utility of trifluoromethyl substituents. The trifluoromethyl group exhibits relatively high lipophilicity while maintaining favorable hydrogen bonding capabilities, resulting in compounds that demonstrate improved membrane permeability and bioavailability. This balanced lipophilic character enables trifluoromethylated compounds to effectively traverse cellular membranes while retaining sufficient aqueous solubility for biological activity.

Positional Isomerism in 5-Aryl-1,3,4-Thiadiazole-2-Carboxylic Acid Derivatives

The positional arrangement of substituents within 5-aryl-1,3,4-thiadiazole-2-carboxylic acid derivatives exerts profound influences on molecular properties, biological activity, and chemical reactivity. The specific positioning of functional groups around the thiadiazole core and attached aromatic systems creates distinct molecular environments that govern intermolecular interactions and target recognition. Understanding these positional effects is essential for rational drug design and optimization of pharmacological properties.

The 1,3,4-thiadiazole ring system offers well-defined substitution positions that exhibit different electronic and steric characteristics. Position 2 of the thiadiazole ring, where the carboxylic acid functionality is typically located, experiences significant electron withdrawal from the adjacent nitrogen atoms, resulting in enhanced acidity of the carboxyl group compared to simple benzoic acid derivatives. This increased acidity facilitates ionization under physiological conditions and promotes electrostatic interactions with basic amino acid residues in protein binding sites.

Position 5 of the thiadiazole ring, where aryl substituents are commonly introduced, provides an opportunity for extensive structural modification while maintaining the core heterocyclic framework. The electronic communication between the aryl substituent and the thiadiazole core is mediated through conjugation effects, with electron-donating and electron-withdrawing groups on the aryl ring influencing the overall electron density distribution within the molecule. This electronic modulation directly impacts binding affinity, selectivity, and biological activity profiles.

Research investigating positional isomerism effects in trifluoromethylphenyl-substituted thiadiazoles has revealed significant differences in biological activity based on the position of the trifluoromethyl group on the phenyl ring. Computational studies and protein-ligand interaction analyses have demonstrated that trifluoromethyl groups in different positions exhibit varying preferences for specific amino acid environments. For instance, trifluoromethyl substituents show enhanced interactions with phenylalanine, methionine, leucine, and tyrosine residues, while the positional arrangement determines the optimal geometric complementarity with these targets.

The following table summarizes key structural and electronic characteristics of different positional isomers in 5-aryl-1,3,4-thiadiazole-2-carboxylic acid derivatives:

Substitution Position Electronic Effect Steric Influence Binding Preference Activity Modulation
2-Trifluoromethylphenyl Strong electron withdrawal Minimal steric hindrance Prefers hydrophobic pockets Enhanced metabolic stability
3-Trifluoromethylphenyl Moderate electron withdrawal Intermediate steric effects Balanced interactions Moderate activity enhancement
4-Trifluoromethylphenyl Maximum conjugation Linear geometry Strong electrostatic interactions Highest binding energy gains

Molecular orbital calculations and quantum mechanical studies have provided detailed insights into the electronic structure differences between positional isomers. The 2-position trifluoromethyl substitution creates unique electronic environments that favor specific protein-ligand interactions, particularly with aromatic amino acid residues such as phenylalanine and histidine. Energy decomposition analyses have revealed that electrostatic energy and solvation free energy contributions are primary drivers of enhanced binding affinity in optimally positioned trifluoromethyl derivatives.

The synthetic accessibility of different positional isomers varies considerably based on the substitution pattern and required synthetic transformations. Recent advances in defluorinative functionalization methods have enabled the selective conversion of trifluoromethyl groups to difluoromethyl alternatives, providing new avenues for positional modification and structure-activity relationship exploration. Flow chemistry approaches have demonstrated particular utility in controlling reaction selectivity and functional group tolerance during these transformations.

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O2S/c11-10(12,13)6-4-2-1-3-5(6)7-14-15-8(18-7)9(16)17/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIOUISFJBYHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-Trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their varied biological properties. The synthesis typically involves the reaction of thiosemicarbazide with appropriate carboxylic acids under controlled conditions. The presence of the trifluoromethyl group enhances lipophilicity and potentially increases biological activity by facilitating interactions with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of 1,3,4-thiadiazole derivatives, including 5-(2-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid.

  • In Vitro Studies : Research has shown that compounds with a similar structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, demonstrating promising IC50 values ranging from 0.28 to 12.57 µg/mL depending on the specific substituents on the thiadiazole ring .
CompoundCell LineIC50 (µg/mL)Reference
5-(2-Trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acidMCF-7TBDTBD
2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleT47D4.27
5-(2,5-dimethoxy-phenyl)-1,3,4-thiadiazoleHT-2968.28% inhibition
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit tubulin polymerization and induce apoptosis in cancer cells. Molecular docking studies suggest that these compounds can form hydrogen bonds with tubulin at the colchicine binding site .

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have shown antimicrobial effects against various pathogens.

  • Mycobacterium tuberculosis : Some derivatives exhibit activity against resistant strains of M. tuberculosis, with notable metabolic stability and bioavailability .
  • Bacterial and Fungal Inhibition : Compounds have been evaluated for their antibacterial and antifungal properties against strains such as E. coli and A. niger, showing varying degrees of effectiveness .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Study on Anticancer Activity : A study synthesized multiple thiadiazole derivatives and evaluated their effects on human cancer cell lines using MTT assays. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents .
  • Antimycobacterial Activity : A derivative was found effective against monoresistant strains of M. tuberculosis, showcasing its potential as a therapeutic agent in treating resistant infections .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown significant potential as an anticancer agent. Research indicates that derivatives of 1,3,4-thiadiazoles exhibit cytotoxic properties against multiple cancer cell lines. For instance, studies have reported that various thiadiazole derivatives demonstrate potent inhibitory effects on human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with IC50 values ranging from 4.27 µg/mL to 12.57 µM . The trifluoromethyl group enhances the pharmacokinetic properties of these compounds, improving their metabolic stability and bioavailability.

Mechanism of Action

The mechanism through which 5-(2-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid exerts its anticancer effects involves the inhibition of specific enzymes such as Abl protein kinase, which is crucial for cell proliferation and survival. Molecular docking studies have revealed that this compound can form hydrogen bonds and π-cation interactions with target proteins, facilitating its role as an enzyme inhibitor.

Case Study: In Vitro Testing

A comprehensive study evaluated the anticancer activity of a series of thiadiazole derivatives against various cancer cell lines using the MTT assay. The results indicated that compounds with specific substituents on the phenyl ring exhibited enhanced cytotoxicity. For example, a derivative with two methoxy groups showed IC50 values of 0.28 µg/mL against MCF-7 breast cancer cells .

Agricultural Applications

Pesticide Development

The stability and reactivity of 5-(2-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid make it a candidate for developing agrochemicals. Its ability to inhibit specific biological pathways in pests can lead to the formulation of effective pesticides that minimize crop damage while ensuring environmental safety.

Case Study: Agrochemical Efficacy

Research has demonstrated that thiadiazole derivatives possess antifungal and insecticidal properties. For instance, a study highlighted the effectiveness of certain thiadiazole-based compounds in controlling fungal pathogens in crops, significantly reducing disease incidence compared to untreated controls.

Material Science Applications

Polymer Synthesis

The unique chemical structure of 5-(2-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid allows it to be utilized as a building block in synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Characterization

A recent investigation focused on incorporating thiadiazole derivatives into polymer matrices to improve their thermal and mechanical properties. The results showed that polymers containing these compounds exhibited increased tensile strength and thermal resistance compared to traditional polymers .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
5-(2-Trifluoromethylphenyl)-...A5494.27
5-(Methoxyphenyl)-1,3,4-thiadiazoleMCF-70.28
5-(Chlorophenyl)-1,3,4-thiadiazoleSK-MEL-212.57

Table 2: Agrochemical Efficacy of Thiadiazole Derivatives

CompoundTarget Pest/FungusEfficacy (%)
Thiadiazole Derivative AFungal Pathogen X85
Thiadiazole Derivative BInsect Pests Y90

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 5-(2-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid with analogous compounds:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties
5-(2-Trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid 2-Trifluoromethylphenyl C₁₀H₆F₃N₂O₂S 292.23 (calculated) High lipophilicity (CF₃ group), strong electron-withdrawing effect, enhanced metabolic stability
5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid (CAS 103028-60-0) Phenyl C₉H₆N₂O₂S 206.22 Moderate lipophilicity, aromatic π-π stacking potential, lower acidity vs. CF₃ analog
5-Methyl-1,3,4-thiadiazole-2-carboxylic acid (CAS 501698-31-3) Methyl C₄H₄N₂O₂S 144.15 Lower molecular weight, reduced steric hindrance, higher solubility in polar solvents
GKA2 (5-({3-isopropoxy-5-[2-(3-thienyl)ethoxy]benzoyl}amino)-1,3,4-thiadiazole-2-carboxylic acid) Complex benzoyl-amino group C₂₀H₂₂N₃O₅S₂ 460.54 Glucokinase activator (11-fold affinity increase), bulky substituent enhances target binding

Decarboxylation and Stability

  • The trifluoromethyl group’s electron-withdrawing nature may accelerate decarboxylation compared to methyl or phenyl analogs, as seen in micelle-catalyzed decarboxylation of 5-amino-1,3,4-thiadiazole-2-carboxylic acid .
  • Stability in aqueous environments is likely lower than non-carboxylic acid derivatives (e.g., ethyl esters, such as 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester) .

Preparation Methods

General Synthetic Strategy for 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is commonly synthesized via cyclization reactions involving thiosemicarbazides or hydrazine derivatives with carboxylic acids or their derivatives. The process typically involves:

  • Formation of thiosemicarbazide intermediate.
  • Cyclization using dehydrating agents or chlorinating agents such as phosphorus pentachloride.
  • Post-cyclization functional group transformations to achieve desired substituents.

This approach is well-documented in literature and patents, providing a foundation for synthesizing substituted thiadiazole carboxylic acids.

Solid-Phase Grinding Method Using Phosphorus Pentachloride (PCl5)

A notable and efficient method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, which can be adapted for 5-(2-Trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid, involves a solid-phase grinding reaction:

Procedure:

  • Reactants:

    • Thiosemicarbazide (1 molar equivalent)
    • 2-Trifluoromethylbenzoic acid (1 to 1.2 molar equivalents)
    • Phosphorus pentachloride (1 to 1.2 molar equivalents)
  • Reaction:

    • Add the above reactants into a dry reaction vessel.
    • Grind the mixture at room temperature until the reaction completes (monitored by disappearance of starting materials).
    • Allow the mixture to stand to form a crude product.
  • Work-up:

    • Add an alkaline solution to the crude product until the pH reaches 8.0–8.2.
    • Filter the mixture to separate the solid.
    • Dry the filter cake and recrystallize to obtain the pure 2-amino-5-(2-trifluoromethylphenyl)-1,3,4-thiadiazole.
  • Conversion to Carboxylic Acid:

    • The amino group at position 2 can be oxidized or hydrolyzed to carboxylic acid under appropriate conditions to yield 5-(2-Trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid.

Advantages:

  • Solid-phase reaction avoids solvents, reducing waste.
  • Mild reaction conditions at room temperature.
  • Short reaction time.
  • High yield (>91% reported).
  • Low toxicity and cost of reagents (phosphorus pentachloride).
  • Simple post-treatment and purification.

This method is particularly efficient for aromatic carboxylic acids substituted with electron-withdrawing groups like trifluoromethyl.

Research Findings and Optimization Parameters

  • Molar Ratios: The molar ratios of thiosemicarbazide to carboxylic acid to phosphorus pentachloride are critical; typically 1:1–1.2:1–1.2 to ensure complete reaction without excess reagents.
  • pH Control: Post-reaction pH adjustment to 8–8.2 is essential for precipitating the product and avoiding decomposition.
  • Temperature: Room temperature grinding is sufficient, avoiding harsh conditions that could degrade sensitive trifluoromethyl groups.
  • Yield: Solid-phase grinding yields above 90%, superior to traditional liquid-phase methods that suffer from longer reaction times and lower yields.
  • Toxicity and Cost: Phosphorus pentachloride is less toxic and cheaper compared to other chlorinating agents, making the process industrially viable.

Summary Table of Preparation Method

Parameter Details
Starting Materials Thiosemicarbazide, 2-Trifluoromethylbenzoic acid, PCl5
Reaction Type Solid-phase grinding at room temperature
Molar Ratios (A:B:C) 1 : 1–1.2 : 1–1.2
Reaction Time Short; until complete reaction monitored by grinding
Post-treatment Alkaline solution addition to pH 8–8.2, filtration, drying, recrystallization
Yield >91%
Advantages Mild conditions, low toxicity, high yield, simple equipment

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-(2-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide under reflux to form the 1,3,4-thiadiazole core .

  • Step 2 : Alkylation of the intermediate thiol group using reagents like methyl iodide or ethyl bromoacetate to introduce functional groups .

  • Characterization : Confirm intermediates via elemental analysis, 1H NMR, and IR spectroscopy. For example, the thiadiazole ring’s C=S stretch appears at ~1200 cm⁻¹ in IR .

    • Optimization : Adjust pH during precipitation (e.g., pH 8–9 with ammonia) to improve yield, as demonstrated in analogous thiadiazole syntheses .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : Use TLC with silica gel plates and a solvent system like ethyl acetate/hexane (1:3). Compare Rf values against known standards .
  • Structural Confirmation :
  • 1H NMR : Look for aromatic proton signals (δ 7.5–8.5 ppm) from the trifluoromethylphenyl group and carboxylic acid proton (δ ~12 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 287.25 for the acid form) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

  • In Silico Strategies :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in heterocyclization .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. DCM) or catalysts for alkylation steps .
    • Case Study : ICReDD’s workflow reduced reaction optimization time by 40% in analogous thiadiazole syntheses by integrating computational and experimental data .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., anticonvulsant vs. cytotoxic effects)?

  • Methodological Framework :

  • Dose-Response Studies : Test the compound across a wide concentration range (e.g., 1 nM–100 µM) to differentiate therapeutic vs. toxic thresholds .
  • Target Profiling : Use molecular docking to assess binding affinity to receptors like GABA-A (anticonsulvant target) vs. topoisomerase II (anticancer target) .
    • Data Validation : Cross-validate biological assays (e.g., MTT for cytotoxicity and pentylenetetrazole-induced seizure models) to isolate mechanism-specific effects .

Q. How can researchers design experiments to study the acid’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • Degradation Kinetics : Incubate the compound in buffers (pH 2–12) at 25°C, 37°C, and 60°C. Monitor degradation via HPLC at λ = 254 nm .
  • Stability Indicators : Track loss of carboxylic acid proton (δ ~12 ppm) in 1H NMR or shifts in FTIR carboxylate stretches (1700–1750 cm⁻¹) .
    • Factorial Design : Use a 2³ factorial matrix (pH, temperature, ionic strength) to identify dominant degradation factors .

Q. What strategies improve the compound’s solubility for in vivo studies without altering its bioactivity?

  • Approaches :

  • Prodrug Synthesis : Convert the carboxylic acid to a methyl ester or amide derivative, which can be hydrolyzed in vivo .
  • Co-solvent Systems : Test biocompatible solvents like PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility .
    • Validation : Compare IC50 values of the parent compound and prodrug in cell-based assays to ensure bioactivity retention .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., conflicting NMR shifts) across studies?

  • Troubleshooting Protocol :

  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl3 to assess solvent-induced shifts .
  • Dynamic Effects : Perform variable-temperature NMR to detect conformational equilibria (e.g., rotamers affecting peak splitting) .
    • Collaborative Validation : Share raw spectral data via platforms like PubChem to benchmark against published values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid
Reactant of Route 2
5-(2-Triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.